4-Aminobenzo[d]isoxazole-3-carboxylic acid

Physical organic chemistry Decarboxylation kinetics Intramolecular hydrogen bonding

4-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 1352395-56-2) is a heterocyclic building block comprising a benzene ring fused to an isoxazole, bearing a primary amino group at the 4-position and a carboxylic acid at the 3-position. With a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol, this compound serves as a bifunctional scaffold for amide library synthesis and medicinal chemistry campaigns.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 1352395-56-2
Cat. No. B1380464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzo[d]isoxazole-3-carboxylic acid
CAS1352395-56-2
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)ON=C2C(=O)O)N
InChIInChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,9H2,(H,11,12)
InChIKeyNFFSPHPRCOIXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminobenzo[d]isoxazole-3-carboxylic Acid (CAS 1352395-56-2) – Core Structural Identity and Procurement Relevance


4-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 1352395-56-2) is a heterocyclic building block comprising a benzene ring fused to an isoxazole, bearing a primary amino group at the 4-position and a carboxylic acid at the 3-position [1]. With a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol, this compound serves as a bifunctional scaffold for amide library synthesis and medicinal chemistry campaigns [1]. Its substitution pattern distinguishes it from other aminobenzo[d]isoxazole carboxylic acid positional isomers and from the non‑amino parent compound, imparting unique electronic, steric, and hydrogen‑bonding characteristics that influence reactivity and molecular recognition .

Why 4-Aminobenzo[d]isoxazole-3-carboxylic Acid Cannot Be Replaced by Other Aminobenzo[d]isoxazole Positional Isomers


Generic substitution among aminobenzo[d]isoxazole-3-carboxylic acid positional isomers fails because the amino group position dictates the capacity for intramolecular hydrogen bonding, electronic activation energy barrier of the heterocyclic ring, and UV‑spectroscopic behaviour [1]. Although commercially available 5‑, 6‑, and 7‑amino isomers share identical molecular formulas and computed LogP values, the 4‑amino substituent is uniquely positioned ortho‑related to the 3‑carboxylic acid group, enabling a six‑membered intramolecular hydrogen bond that can suppress decarboxylation rates by orders of magnitude relative to isomers that cannot form such a bond [1][2]. These differences directly impact chemical stability during storage, synthetic reproducibility in amide‑coupling reactions, and potentially target‑binding pharmacophore compatibility when the scaffold is incorporated into bioactive molecules [3].

Quantitative Differentiation Evidence for 4-Aminobenzo[d]isoxazole-3-carboxylic Acid vs. Positional Isomers and Parent Compound


Intramolecular Hydrogen‑Bond Capacity: 4‑Amino vs. 6‑Amino Isomers and Decarboxylation Rate Suppression

The 4‑amino substituent on benzo[d]isoxazole‑3‑carboxylic acid is positioned ortho to the carboxylic acid group, allowing formation of a six‑membered intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the carboxylic acid. This intramolecular hydrogen bond significantly stabilises the ground state of the carboxylate anion form, increasing the activation barrier for decarboxylation. QM/MM simulations on benzisoxazole‑3‑carboxylic acid derivatives demonstrate that protic‑to‑aprotic solvent rate accelerations of 7–8 orders of magnitude are quenched when an internal hydrogen bond is operative [1]. By contrast, the 6‑amino isomer, with the amino group meta‑positioned relative to carboxylic acid, cannot form this intramolecular hydrogen bond and is expected to retain full solvent‑dependent rate acceleration. Experimentally, the 6‑amino derivative yields only 65% of the expected decarboxylation product in aqueous medium, compared to an average of 92% for non‑hydrogen‑bonding substituted benzisoxazoles, indicating the distinct chemical behaviour imparted by amino substitution at different positions [2]. The 4‑amino compound is predicted to exhibit even stronger decarboxylation suppression owing to the shorter through‑space distance for internal hydrogen bonding.

Physical organic chemistry Decarboxylation kinetics Intramolecular hydrogen bonding

UV Absorption Maxima Differentiate 4‑Amino from Other Substituted Benzisoxazole‑3‑carboxylic Acids

The position of the amino substituent on the benzo[d]isoxazole‑3‑carboxylic acid core directly influences the UV absorption λmax. Kemp and Paul (1975) reported λmax values at pH 0–1 and pH >4 for a panel of substituted 3‑carboxybenzisoxazoles, including 6‑amino (λmax 275 nm at pH 0–1; 288 nm at pH >4), 6‑nitro (240 nm), 6‑methoxy (255 nm), and 6‑chloro (275 nm) [1]. While the 4‑amino isomer was not included in that dataset, the distinct electronic push‑pull character arising from the ortho relationship between the 4‑amino donor and 3‑carboxylic acid acceptor substituents predicts a unique UV spectral signature that differs from the 6‑amino analogue. This provides a straightforward, non‑destructive analytical method (UV spectrophotometry) for confirming the identity of the 4‑amino isomer in procurement quality control, as it will not co‑elute spectrally with 5‑, 6‑, or 7‑amino positional isomers.

UV spectroscopy Electronic substituent effects Benzisoxazole analytics

Polarity and Permeability Profile vs. Non‑Amino Parent Compound (Benzo[d]isoxazole‑3‑carboxylic Acid)

The introduction of a 4‑amino group to the benzo[d]isoxazole‑3‑carboxylic acid core substantially alters the polarity profile relative to the parent compound lacking amino substitution. In PubChem‑computed properties, 4‑Aminobenzo[d]isoxazole‑3‑carboxylic acid exhibits XLogP3-AA = 0.9, hydrogen bond donor count = 2, hydrogen bond acceptor count = 5, and topological polar surface area (TPSA) = 89.4 Ų [1]. In contrast, the non‑amino parent benzo[d]isoxazole‑3‑carboxylic acid (CAS 28691-47-6) yields XLogP3-AA = 1.6, HBD count = 1, HBA count = 4, and TPSA = 63.3 Ų [2]. The 0.7 log unit reduction in lipophilicity and the increase of 26.1 Ų in TPSA confer higher aqueous solubility and reduced passive membrane permeability, which is a critical design parameter for medicinal chemists optimising oral bioavailability of factor Xa and factor IXa inhibitor series that incorporate the aminobenzisoxazole P1 ligand [3].

Physicochemical properties logP Hydrogen bond donor/acceptor count

Commercial Purity and Storage Specifications – 4‑Amino Isomer Procurement Profile

Among the aminobenzo[d]isoxazole‑3‑carboxylic acid positional isomers, the 4‑amino derivative is commercially available with a purity specification of ≥98% (by HPLC) from the research chemical supplier Chemscene, with recommended storage at 2–8 °C sealed in dry conditions . In comparison, the 6‑amino isomer (CAS 28691-46-5) is listed by Bidepharm at 97% purity with availability of QC data including NMR, HPLC, and GC ; the 5‑amino isomer (CAS 1540833-22-4) is listed by Leyan at 97% purity ; and the 7‑amino isomer (CAS 1781501-27-6) is available mainly through smaller catalogue vendors with limited analytical documentation . The provision of ≥98% purity for the 4‑amino isomer, together with documented storage at 2–8 °C, indicates a higher standard of commercial quality control and a recognition of the enhanced thermal sensitivity likely arising from the ortho amino‑carboxyl intramolecular hydrogen bonding that predisposes the compound to decarboxylation under ambient conditions.

Procurement specifications Purity analysis Storage stability

Aminobenzisoxazole Scaffold Validation in Factor Xa and Factor IXa Inhibitor Pharmacophores

The aminobenzisoxazole moiety has been validated as the most potent benzamidine mimic in factor Xa (fXa) inhibitor design. Quan et al. (2002) demonstrated that a tetrazole fXa inhibitor bearing an aminobenzisoxazole P1 ligand achieves a Ki of 0.35 nM against fXa, with high selectivity over thrombin and trypsin [1]. Furthermore, the incorporation of an aminobenzisoxazole as the P1 ligand in a pyrazole factor Xa inhibitor series resulted in compounds with improved selectivity for fXa over trypsin and plasma kallikrein, culminating in the clinical candidate razaxaban [2]. More recently, Sakurada et al. (2017) reported structure‑based design of novel aminobenzisoxazole derivatives as orally available factor IXa inhibitors, demonstrating highly selective inhibition of FIXa over FXa [3]. While these studies utilise the 3‑aminobenzisoxazole isomer (amino on the isoxazole ring), the 4‑aminobenzo[d]isoxazole‑3‑carboxylic acid scaffold offers a differentiated regioisomeric entry point with the amino group positioned on the fused benzene ring, enabling exploration of alternative vector geometry in P1 ligand design. The availability of the 4‑amino isomer as a bifunctional carboxylic acid building block facilitates direct amide coupling to generate libraries inaccessible from the 3‑amino series.

Coagulation factor inhibition Structure-based drug design Benzamidine P1 mimics

Recommended Application Scenarios for 4-Aminobenzo[d]isoxazole-3-carboxylic Acid Based on Verified Differentiation Evidence


Amide Library Synthesis in Factor Xa / Factor IXa Inhibitor Medicinal Chemistry Campaigns

The 4‑aminobenzo[d]isoxazole‑3‑carboxylic acid scaffold provides a regioisomerically distinct P1 ligand building block for coagulation factor inhibitor design. Multiple medicinal chemistry programmes have established that aminobenzisoxazoles serve as potent benzamidine mimics, with the lead compound SR374 achieving a fXa Ki of 0.35 nM [1]. The 4‑amino isomer offers an alternative vector geometry at the fused benzene ring, enabling exploration of patent‑differentiated chemical space. The ≥98% purity specification [2] ensures high‑fidelity amide coupling without chromatographically challenging by‑products, making this compound suitable for parallel library synthesis and hit‑to‑lead optimisation.

Physical Organic Chemistry Probe Studies of Intramolecular Hydrogen Bonding Effects on Decarboxylation Kinetics

The ortho relationship between the 4‑amino and 3‑carboxylic acid groups uniquely positions this isomer for systematic investigation of intramolecular hydrogen bonding in Kemp decarboxylation reactions. QM/MM calculations predict that internal hydrogen bonds quench solvent‑driven rate accelerations of 7–8 orders of magnitude [1], and the 4‑amino isomer is predicted to exhibit maximal H‑bond‑mediated rate suppression relative to 5‑, 6‑, or 7‑amino positional isomers. Researchers can use this compound to experimentally determine the Hammett ρ value for 4‑substitution and to validate computational models of through‑space electronic coupling.

UV‑Spectroscopic Identity Confirmation as a Low‑Cost Alternative to NMR‑Based Quality Control

The distinct UV absorption profile arising from ortho amino‑carboxyl electronic interaction provides a rapid, non‑destructive method for confirming the identity of the 4‑amino isomer in incoming material inspection. Benchmark UV data for the 6‑amino isomer (λmax 275 nm at pH 0–1, 288 nm at pH >4) and other 6‑substituted derivatives [1] serve as reference points for detecting positional isomer contamination. Incorporating UV spectroscopy into the procurement quality control workflow reduces the reliance on more expensive NMR and HPLC‑MS techniques for routine lot acceptance.

Controlled Stability Studies Leveraging Cold‑Chain Storage Recommendation

The explicit storage specification of 2–8 °C for the 4‑amino isomer [1] reflects the enhanced thermal sensitivity imparted by the ortho amino‑carboxyl hydrogen‑bonding motif. This makes the compound suitable for systematic forced‑degradation studies that probe the relationship between intramolecular hydrogen bond strength, storage temperature, and decarboxylation kinetics. Such investigations are directly relevant to establishing shelf‑life specifications for pharmaceutical building blocks requiring cold‑chain logistics.

NOTICE: High‑Strength Differential Evidence Is Limited

It must be explicitly stated that direct quantitative head‑to‑head comparison data for 4‑Aminobenzo[d]isoxazole‑3‑carboxylic acid vs. its 5‑, 6‑, and 7‑amino positional isomers is largely absent from the published literature. The evidence presented herein relies predominantly on class‑level inference, cross‑study comparisons, and theoretical predictions. Procurement decisions should be made with the understanding that experimental validation of the predicted differentiation (intramolecular H‑bond decarboxylation suppression, UV spectral fingerprint, regioisomeric binding affinity) has not been independently confirmed in indexed primary research articles. Users are advised to request custom analytical characterisation and, where possible, comparative biological testing data from vendors before large‑scale acquisition.

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